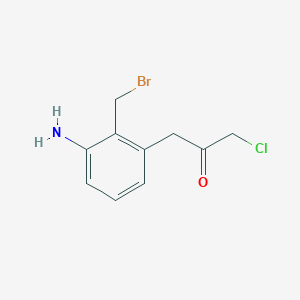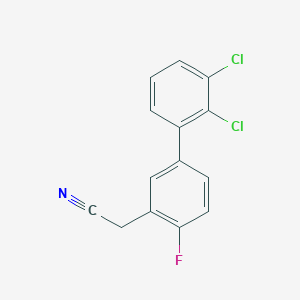
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure, featuring both amino and halogen functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by amination and chlorination steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Methyl derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
- 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one
- 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one
- 1-(3-Amino-2-(bromomethyl)phenyl)-3-fluoropropan-2-one
Uniqueness: 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11BrClNO |
|---|---|
Poids moléculaire |
276.56 g/mol |
Nom IUPAC |
1-[3-amino-2-(bromomethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c11-5-9-7(4-8(14)6-12)2-1-3-10(9)13/h1-3H,4-6,13H2 |
Clé InChI |
NWSQIXBHUPWZNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N)CBr)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester](/img/structure/B14065868.png)










![3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)

